Bisphenol A diphosphate

Übersicht

Beschreibung

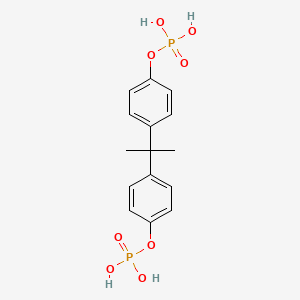

Bisphenol A diphosphate (BDP) is an organic synthetic compound with the molecular formula C15H18O8P2 . It is used as an efficient flame retardant plasticizer of oligophosphate ester, commonly used in engineering plastic alloys . It is also used in polymer blends of engineering plastics, such as PPO/HIPS and PC/ABS .

Molecular Structure Analysis

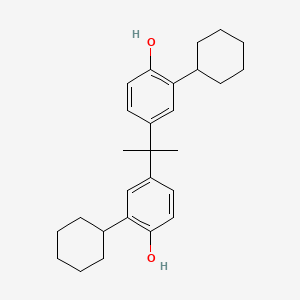

The molecular structure of Bisphenol A diphosphate consists of two phenyl groups connected by a small linking group .Chemical Reactions Analysis

BPA has been found to undergo oxidative reactions with radiolytically generated hydroxyl radicals . Other studies have also reported on the photodegradation mechanism of BPA .Physical And Chemical Properties Analysis

Bisphenol A diphosphate has a molecular weight of 388.25 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 6 .Wissenschaftliche Forschungsanwendungen

Flame Retardancy in Plastics

Bisphenol A diphosphate (BPADP) is primarily used as a halogen-free flame retardant in plastics. It’s particularly effective in polymer blends of engineering plastics like PPO/HIPS and PC/ABS, which are commonly used in electrical item casings such as TVs, computers, and home appliances .

Adipogenesis Modulation

Research has indicated that BPADP, through its action on PPARs, can induce adipogenesis, stimulate lipid accumulation in adipose tissue and liver, and perturb cytokine levels. This application is significant in understanding obesity and metabolic disorders .

High-Temperature Epoxy Resins

BPADP-related compounds, such as Bisphenol-A Epoxy resins, are known for their suitability in high-temperature applications. They offer excellent adhesion to various substrates, compression resistance, bending strength, electrical insulation, and high tensile strength .

Adsorption of Contaminants

Studies have shown that BPADP derivatives can be effective adsorbents for removing contaminants like bisphenol A from aqueous solutions. This application is crucial for water purification and environmental remediation efforts .

Degradation Pathways Research

The significance of bisphenol compounds in industrial processes necessitates research into their degradation pathways and mechanisms. Understanding these aspects is vital for environmental protection and the development of degradation methods .

Endocrine Disruption and Remediation Techniques

BPADP, as an analog of Bisphenol A (BPA), shares concerns regarding its potential as an endocrine-disrupting compound. Research into systematic assessment and remediation techniques for BPA can be applied to BPADP to mitigate health hazards to living organisms .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUIXFSZFKWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Bisphenol A diphosphate | |

CAS RN |

181028-79-5 | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

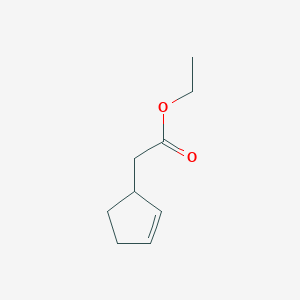

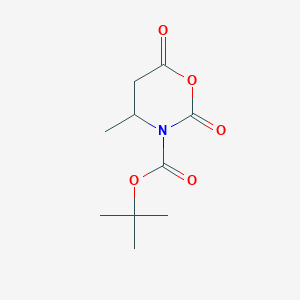

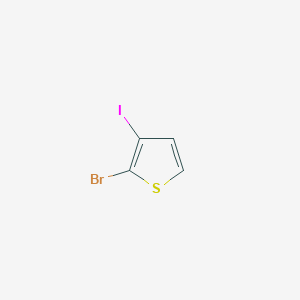

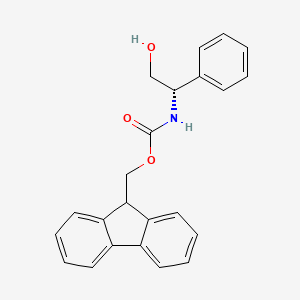

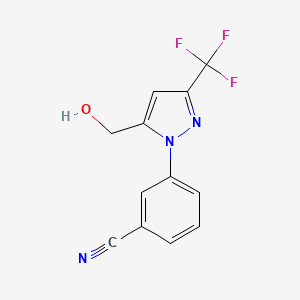

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)